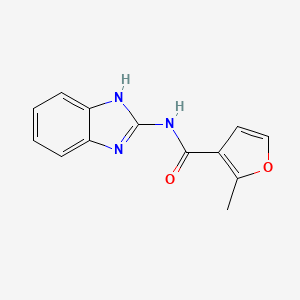
N,N'-bis(2-chlorophenyl)isophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2-chlorophenyl)isophthalamide, also known as BCI, is a synthetic compound that belongs to the family of arylamide compounds. It has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In
作用機序
The mechanism of action of N,N'-bis(2-chlorophenyl)isophthalamide is still not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, N,N'-bis(2-chlorophenyl)isophthalamide can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects
N,N'-bis(2-chlorophenyl)isophthalamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N,N'-bis(2-chlorophenyl)isophthalamide has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
実験室実験の利点と制限
One of the advantages of using N,N'-bis(2-chlorophenyl)isophthalamide in lab experiments is its specificity for cancer cells. N,N'-bis(2-chlorophenyl)isophthalamide has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using N,N'-bis(2-chlorophenyl)isophthalamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N,N'-bis(2-chlorophenyl)isophthalamide. One area of research is the development of more efficient synthesis methods for N,N'-bis(2-chlorophenyl)isophthalamide, which could make it more readily available for use in cancer research. Another area of research is the investigation of the potential of N,N'-bis(2-chlorophenyl)isophthalamide for use in combination with other anticancer agents, as well as the development of new formulations of N,N'-bis(2-chlorophenyl)isophthalamide to improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of N,N'-bis(2-chlorophenyl)isophthalamide and its potential for use in the treatment of other diseases beyond cancer.
Conclusion
In conclusion, N,N'-bis(2-chlorophenyl)isophthalamide is a promising compound for cancer research due to its ability to inhibit the growth of cancer cells. Its specificity for cancer cells and minimal toxicity to normal cells make it a promising candidate for cancer treatment. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and formulations.
合成法
N,N'-bis(2-chlorophenyl)isophthalamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzoic acid with thionyl chloride, followed by the reaction with 2-chloroaniline to form the intermediate compound, 2-chloro-N-(2-chlorophenyl)benzamide. This intermediate compound is then reacted with isophthalic acid to form N,N'-bis(2-chlorophenyl)isophthalamide.
科学的研究の応用
N,N'-bis(2-chlorophenyl)isophthalamide has been studied extensively for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. N,N'-bis(2-chlorophenyl)isophthalamide has also been studied for its potential use in combination with other anticancer agents, such as paclitaxel, to enhance their effectiveness.
特性
IUPAC Name |
1-N,3-N-bis(2-chlorophenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-8-1-3-10-17(15)23-19(25)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJORMXFEQHUKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~3~-bis(2-chlorophenyl)isophthalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)


![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)
![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)

![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)



